

The Synthetic Versatility of 2-Bromophenylacetone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromophenylacetone**

Cat. No.: **B139218**

[Get Quote](#)

Foreword: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic utility of well-defined building blocks is paramount. **2-Bromophenylacetone**, a seemingly unassuming α -bromoketone, represents a cornerstone intermediate with significant, yet often specialized, research applications. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core applications of this versatile molecule. Moving beyond a mere cataloging of reactions, this document will delve into the causality behind experimental choices, offering field-proven insights into its practical utility. The protocols and pathways described herein are presented as self-validating systems, grounded in authoritative scientific literature to ensure both accuracy and reproducibility.

Physicochemical Properties and Safety Considerations

Before delving into its applications, a foundational understanding of **2-Bromophenylacetone**'s properties and handling requirements is essential.

Property	Value	Source
IUPAC Name	1-(2-bromophenyl)propan-2-one	[1] [2]
CAS Number	21906-31-0	[1] [2]
Molecular Formula	C ₉ H ₉ BrO	[1] [2]
Molecular Weight	213.07 g/mol	[2]
Appearance	Clear colorless to yellow liquid	[1]
Boiling Point	238-240 °C	[3]
Solubility	Soluble in organic solvents such as ethanol and dichloromethane	[3]

Safety Profile: **2-Bromophenylacetone** is classified as harmful if swallowed and is an irritant. [\[4\]](#) It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[\[3\]](#) Avoid contact with skin and eyes.[\[3\]](#)

Core Application: A Precursor in Pharmaceutical and Psychoactive Compound Synthesis

The primary research application of **2-Bromophenylacetone** lies in its role as a reactive intermediate for the synthesis of more complex molecules, particularly those with pharmacological or psychoactive properties. The presence of the bromine atom at the alpha position to the ketone carbonyl group makes it an excellent electrophile for nucleophilic substitution reactions.

Synthesis of Substituted Cathinones: A Forensic and Medicinal Chemistry Perspective

Substituted cathinones are a class of psychoactive compounds that are structurally related to amphetamines.[\[5\]](#) **2-Bromophenylacetone** serves as a key precursor in the synthesis of

certain cathinone derivatives. The reaction typically involves the nucleophilic substitution of the bromine atom by an appropriate amine.

A notable example is the synthesis of iso-mephedrone, an isomer of the controlled substance mephedrone.^[4] The presence of such isomers in seized drug samples is of significant interest in forensic chemistry, as it can provide clues about the synthetic route employed.^{[4][6]}

The following is a generalized, yet detailed, protocol for the synthesis of a substituted cathinone via the reaction of **2-Bromophenylacetone** with a primary amine. This protocol is adapted from established methods for the synthesis of related compounds.^[4]

Reaction Scheme:

Base
(e.g., triethylamine)

Primary Amine
(e.g., methylamine)

Pharmaceutical Synthesis

2-Bromophenylacetone

Functionalization
(e.g., amination, oxidation)

Drug Intermediate
(e.g., 2-aminobenzophenone derivative)

Bioactive Molecule
(e.g., Benzodiazepine analogue)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. BJOC - A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α -bromolactones from lactones [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [The Synthetic Versatility of 2-Bromophenylacetone: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139218#potential-research-applications-of-2-bromophenylacetone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com